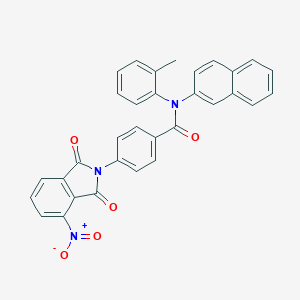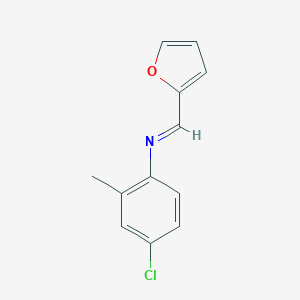
4-(quinoxalin-2-yl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(quinoxalin-2-yl)phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety esterified with a 4-quinoxalin-2-yl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
4-(quinoxalin-2-yl)phenyl benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
4-(quinoxalin-2-yl)phenyl benzoate can be compared with other similar compounds, such as:
4-Nitro-benzoic acid 4-quinoxalin-2-yl-phenyl ester: This compound has a nitro group instead of a hydrogen atom on the benzoic acid moiety, which can affect its reactivity and biological activity.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: This compound has a benzimidazole ring instead of a quinoxaline ring, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C21H14N2O2 |
|---|---|
Poids moléculaire |
326.3g/mol |
Nom IUPAC |
(4-quinoxalin-2-ylphenyl) benzoate |
InChI |
InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H |
Clé InChI |
QYRXJSMRLPXPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B390512.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-Bromo-4-[({4-nitrophenyl}sulfonyl)oxy]phenyl 4-nitrobenzenesulfonate](/img/structure/B390514.png)

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390518.png)
![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)

![2,4-Diiodo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390521.png)
![1-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390522.png)
![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
![2-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390524.png)

![2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL](/img/structure/B390531.png)
